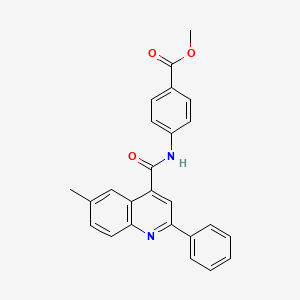

Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate

Description

Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate is a quinoline-derived compound featuring a 6-methyl substituent on the quinoline core, a 2-phenyl group, and an amide linkage connecting the quinoline moiety to a para-substituted methyl benzoate group. The methyl ester at the benzoate position enhances solubility, while the 6-methyl group may influence steric and electronic properties, modulating interactions with biological targets .

Properties

Molecular Formula |

C25H20N2O3 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

methyl 4-[(6-methyl-2-phenylquinoline-4-carbonyl)amino]benzoate |

InChI |

InChI=1S/C25H20N2O3/c1-16-8-13-22-20(14-16)21(15-23(27-22)17-6-4-3-5-7-17)24(28)26-19-11-9-18(10-12-19)25(29)30-2/h3-15H,1-2H3,(H,26,28) |

InChI Key |

UZNZQKMENDTABZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include refluxing in solvents like ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using nitric acid and sulfuric acid.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Nitro or halogenated quinoline derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily due to its structural features that allow it to interact with multiple biological targets. Key areas of application include:

- Anticancer Activity : Research indicates that derivatives of quinoline, including methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate, can inhibit the growth of various cancer cell lines. Studies have shown that these compounds can induce apoptosis and disrupt cell cycle progression in cancer cells.

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. This compound has demonstrated effectiveness against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation.

Anticancer Research

A study investigating the anticancer potential of this compound demonstrated significant cytotoxicity against human lung cancer cells (A549). The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 5.0 | Apoptosis induction via caspase activation |

| MCF7 | 7.5 | Cell cycle arrest at G1 phase |

These findings suggest that the compound could be developed as a therapeutic agent for lung and breast cancers.

Antimicrobial Efficacy

In another study focused on antimicrobial activity, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | 10.0 |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription, which is crucial for its anticancer activity. The compound may also disrupt microbial cell membranes, leading to its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

The compound’s distinct 6-methyl-2-phenylquinoline framework differentiates it from analogs reported in recent studies. For example:

- Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1): Lacks the 6-methyl group but shares the 2-phenylquinoline and benzoate ester. Its biological activity is likely attenuated compared to the 6-methyl variant due to reduced steric hindrance and lipophilicity .

- Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2): Incorporates a bromine substituent on the phenyl ring at the quinoline’s 2-position. The electron-withdrawing bromine enhances stability but may reduce metabolic resistance compared to the methyl-substituted analog .

Table 1: Key Structural and Physicochemical Differences

*Calculated based on formula C₂₄H₂₀N₂O₃.

Functional Group Modifications

- Amide vs. Piperazine Linkers: Unlike analogs such as C1–C7, which utilize a piperazine linker between the quinoline and benzoate groups, the target compound employs a direct amide bond.

- Methoxy vs. Methyl Substituents: Compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) () feature methoxy groups, which are bulkier and more electron-donating than methyl groups. The 6-methyl substituent in the target compound likely offers a balance between lipophilicity and metabolic stability .

Spectral and Crystallographic Data

- NMR and HRMS: The target compound’s ¹H NMR would show distinct signals for the 6-methyl group (~δ 2.5 ppm) and aromatic protons of the 2-phenylquinoline (δ 7.2–8.5 ppm). HRMS would confirm the molecular ion at m/z 390.4 (M+H⁺). Comparable data for C1–C7 (e.g., C1: HRMS m/z 483.5) highlight mass differences due to substituent variations .

- Hydrogen-bonding patterns, critical for crystal packing (), may differ due to the 6-methyl group’s steric effects.

Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis likely parallels methods in , involving condensation of 6-methyl-2-phenylquinoline-4-carboxylic acid with methyl 4-aminobenzoate. By contrast, C1–C7 require piperazine intermediates, increasing synthetic complexity .

- Biological Activity : The 6-methyl group may enhance membrane permeability compared to halogenated analogs (C2, C3, C4), as seen in related studies where methyl groups improved bioavailability. However, this requires experimental validation .

Biological Activity

Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone, which is known for its diverse biological activities. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to:

- Inhibition of Nucleic Acid Synthesis : The compound may inhibit the synthesis pathways in microorganisms, which is crucial for its antimicrobial properties.

- Induction of Apoptosis in Cancer Cells : In anticancer applications, it may interfere with cell division processes and promote programmed cell death (apoptosis) in malignant cells.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit substantial antimicrobial properties. For instance, studies have shown that various quinoline compounds demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the nanomolar range, showcasing their potency .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| Other Quinoline Derivatives | 0.0048 - 0.0195 | Various Bacterial Strains |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can effectively inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for similar quinoline derivatives range from 1.29 to 2.13 µM, indicating a strong potential for therapeutic applications .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 1.29 - 2.13 | Induction of apoptosis via caspase activation |

| HCT116 | TBD | DNA fragmentation and cell cycle arrest |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several quinoline derivatives, including this compound. The results indicated promising antibacterial effects against E. coli and S. aureus, with MIC values demonstrating significant inhibition compared to control groups .

- Anticancer Mechanisms : Another research focused on the apoptotic effects of quinoline derivatives on various cancer cell lines, revealing that treatment with this compound led to increased levels of cleaved caspases and phosphorylated H2AX, markers indicative of apoptosis and DNA damage response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.